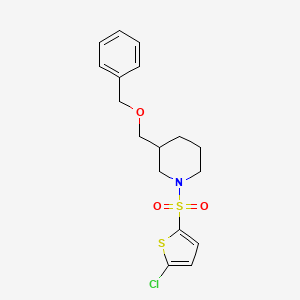

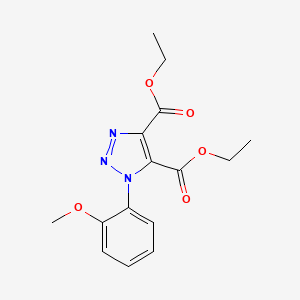

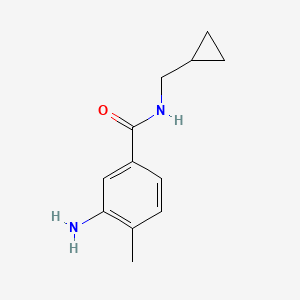

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

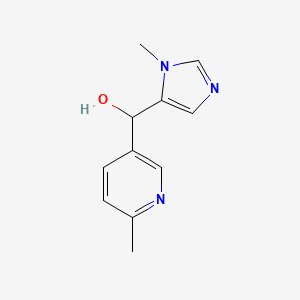

The compound "3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds involving piperidine rings and sulfonyl groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceuticals and organic compounds. The sulfonyl group is a functional group commonly found in various drug molecules and is known for its potential in creating compounds with diverse biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the use of reagents that can introduce sulfonyl groups into the molecule. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been reported to activate thioglycosides, which can then be converted to glycosides in good yield and selectivity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, the synthesized piperidine derivatives in one study were characterized by 1H-NMR, IR, and elemental analysis . X-ray crystallographic studies have also been used to determine the crystal structure of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, providing detailed information about the geometry around the sulfur atom and the conformation of the piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, depending on their functional groups and substituents. For instance, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling with different electrophiles . The reactivity of the sulfonyl group and the piperidine nitrogen can lead to the formation of diverse structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzhydryl and sulfonamide rings can affect the antibacterial activity of the compounds . The crystallographic data of a related compound revealed that the piperidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings . The solubility, melting point, and other physical properties would be determined by the specific functional groups present in the molecule.

Scientific Research Applications

Cytochrome P450 Inhibition : Compounds with structural similarities to the piperidine backbone are known to act as inhibitors of Cytochrome P450 isoforms. These enzymes are crucial for the metabolism of many drugs, and their inhibition can significantly impact drug-drug interactions and the pharmacokinetics of therapeutics. Piperidine derivatives have been studied for their selectivity and potency in inhibiting specific CYP isoforms, which is essential for predicting drug interactions and optimizing drug therapy (S. C. Khojasteh et al., 2011).

DNA Interaction Studies : Analogues of benzimidazole, a functional group related to the one in the compound of interest, have been explored for their ability to bind to the DNA minor groove. These interactions are critical for understanding the mechanism of action of various therapeutic agents and could lead to the development of new drugs targeting genetic diseases or cancer (U. Issar & R. Kakkar, 2013).

Antineoplastic Agent Development : Piperidine derivatives have been the focus of antineoplastic agent development due to their cytotoxic properties and potential for cancer treatment. These compounds can induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions, which are crucial mechanisms in combating cancer cells (Mohammad Hossain et al., 2020).

Chemokine Receptor Antagonism : Piperidine and its derivatives are investigated for their potential as chemokine receptor antagonists. Chemokine receptors, such as CCR3, play significant roles in allergic diseases. Small molecule antagonists targeting these receptors could provide new therapeutic avenues for treating conditions like asthma, atopic dermatitis, and allergic rhinitis (Lianne I Willems & A. IJzerman, 2009).

Central Nervous System (CNS) Acting Drugs : Compounds containing piperidine and similar heterocyclic structures have been explored for their CNS activity, offering potential leads for developing new CNS drugs. These compounds can affect various CNS pathways, potentially offering treatments for disorders such as depression, psychosis, or anxiety (S. Saganuwan, 2017).

Future Directions

properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S2/c18-16-8-9-17(23-16)24(20,21)19-10-4-7-15(11-19)13-22-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDBRIHVERDUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)